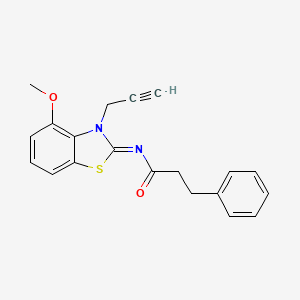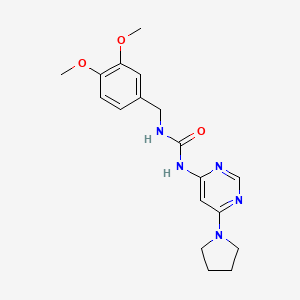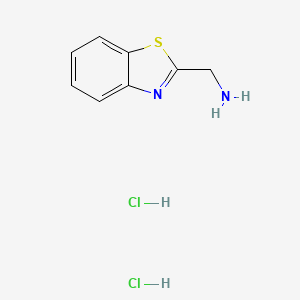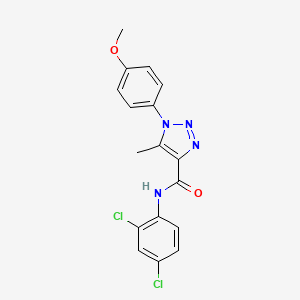![molecular formula C9H15N3O2 B2817259 3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2009448-64-8](/img/structure/B2817259.png)
3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as DMOT, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMOT is a triazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- One-Pot Synthesis : A one-pot reaction involving 3-aryl-5-methyl-1,3,4-oxadiazolin-2-ones with ethanolamine followed by further conversions including 1,3-dipolar cycloaddition was reported, demonstrating a novel route to synthesize related compounds (Latthe, Sunagar, & Badami, 2007).
- Formation of Unexpected Products : In the methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, unexpected formation of derivatives like 4-amino-1,3-dimethyl-4H-1,2,4-triazole-5-thione was observed, highlighting the complexity of reactions in this chemical family (Nikpour & Motamedi, 2015).
Structural and Mechanistic Studies
- Cyclocondensation Reactions : The cyclocondensation of certain triazolo[1,5-a]pyrimidine derivatives led to novel compounds, emphasizing the versatility of this class of compounds in creating diverse structures (Desenko, Komykhov, Orlov, & Meier, 1998).
- Oxidation and Rearrangement Reactions : 1-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one underwent aerial oxidation, leading to a mixture of products and showcasing interesting rearrangement and oxidation behaviors (Collins, Hughes, & Johnson, 1999).
Potential Applications in Drug Design
- Phosphonate Nucleotide Analogues : Research on the synthesis of phosphonate nucleotide analogues with a 1,2,3-triazolo[4,5-d]pyridazine-4,7-dione system, although not showing antiviral activity, suggests potential utility in drug design (Bankowska, Balzarini, Głowacka, & Wróblewski, 2014).
Eigenschaften
IUPAC Name |
4,5-dimethyl-2-(oxolan-3-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-7-10-12(9(13)11(7)2)5-8-3-4-14-6-8/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVWQUMBWSVCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C)CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

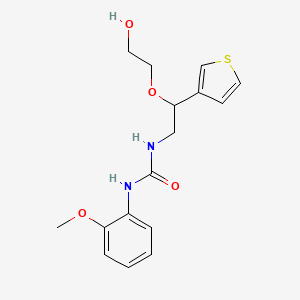
![Methyl 6-chloro-3-[methyl(4-methylcyclohexyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2817180.png)
![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2817181.png)

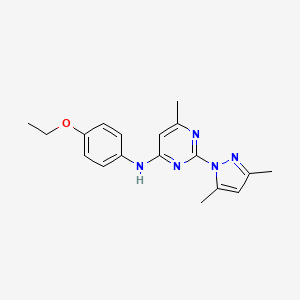
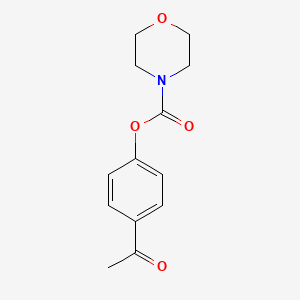
![Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2817186.png)
![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone](/img/structure/B2817187.png)
![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817188.png)
![2-(4-Chlorophenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)acetamide](/img/structure/B2817189.png)
